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Compound of Interest

Compound Name: trans-AUCB

Cat. No.: B611176 Get Quote

An In-Depth Technical Guide to trans-AUCB (CAS Number: 885012-33-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB) is a potent

and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2] With the CAS number 885012-

33-9, this small molecule has garnered significant interest in the scientific community for its

potential therapeutic applications in a range of diseases, including cardiovascular disorders,

inflammation, neuroprotection, and oncology.[3][4][5] As an sEH inhibitor, trans-AUCB
prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are lipid

mediators with generally protective effects such as vasodilation, anti-inflammatory actions, and

promotion of angiogenesis.[1][6] This guide provides a comprehensive overview of the

technical data and experimental methodologies related to trans-AUCB.

Physicochemical and Pharmacological Data
trans-AUCB exhibits high potency and selectivity for sEH across different species. Its

favorable pharmacokinetic profile makes it a valuable tool for both in vitro and in vivo research.

Table 1: Physicochemical Properties of trans-AUCB
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Property Value Reference

CAS Number 885012-33-9

Molecular Formula C₂₄H₃₂N₂O₄

Molecular Weight 412.53 g/mol [7]

IUPAC Name

trans-4-[4-(3-Adamantan-1-yl-

ureido)-cyclohexyloxy]-benzoic

acid

[7]

Table 2: In Vitro Inhibitory Activity of trans-AUCB
against Soluble Epoxide Hydrolase (sEH)

Target IC₅₀ Reference

Human sEH 1.3 nM [7]

Mouse sEH 8 nM [7]

Rat sEH 8 nM [7]

Table 3: Pharmacokinetic Parameters of trans-AUCB in
Animal Models
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Species
Administrat
ion

Dose t₁/₂ Cₘₐₓ Reference

Mouse Oral (p.o.) 0.1 mg/kg 20 min 30 nmol/L [7]

Mouse Oral (p.o.) 0.5 mg/kg 30 min 100 nmol/L [7]

Mouse Oral (p.o.) 1 mg/kg 15 min 150 nmol/L [7]

Mouse
Subcutaneou

s (s.c.)
1 mg/kg 60 min 245 nmol/L [7]

Mouse
Subcutaneou

s (s.c.)
3 mg/kg 85 min 2700 nmol/L [7]

Mouse
Subcutaneou

s (s.c.)
10 mg/kg 75 min 3600 nmol/L [7]

Mouse
Intravenous

(i.v.)
0.1 mg/kg

70 min (α), 10

h (β)
- [7]

Dog Oral (p.o.) - - - [8]

Note: t₁/₂ (α)

refers to the

distribution

half-life, and

t₁/₂ (β) refers

to the

elimination

half-life.

Synthesis
The synthesis of trans-AUCB has been described in the literature, starting from commercially

available trans-4-aminocyclohexanol hydrochloride.[8] The general synthetic scheme involves

the formation of a urea linkage with 1-adamantyl isocyanate and subsequent etherification to

introduce the benzoic acid moiety.[8] This process yields the trans-isomer, which has been

shown to be more metabolically stable than its cis-counterpart.[8][9]
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Key Signaling Pathways and Mechanisms of Action
trans-AUCB exerts its biological effects primarily through the inhibition of sEH, leading to

increased levels of EETs. These EETs, in turn, modulate various downstream signaling

pathways.

EETs-PPARγ Pathway in Angiogenesis
In endothelial progenitor cells (EPCs), trans-AUCB has been shown to promote angiogenesis

and migration.[1] This effect is mediated by the stabilization of EETs, which act as endogenous

ligands for the peroxisome proliferator-activated receptor γ (PPARγ).[1] Activation of PPARγ

leads to the upregulation of pro-angiogenic factors such as vascular endothelial growth factor

(VEGF) and hypoxia-inducible factor 1α (HIF-1α).[1]
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EETs-PPARγ signaling pathway modulated by trans-AUCB.

PI3K Pathway in Cardioprotection
trans-AUCB has demonstrated cardioprotective effects against ischemia-reperfusion injury.[3]

This protection is mediated through the accumulation of EETs, which activate the

phosphoinositide 3-kinase (PI3K) signaling pathway.[3] The activation of PI3K is crucial for

improved postischemic contractile function and reduced infarct size.[3]
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PI3K-mediated cardioprotective pathway of trans-AUCB.

NF-κB-p65 Pathway in Glioblastoma
In the context of cancer, specifically glioblastoma, trans-AUCB has been shown to suppress

tumor cell growth.[4] This anti-glioma activity is associated with the activation of the NF-κB-p65

signaling pathway, leading to cell cycle arrest in the G0/G1 phase.[4]
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NF-κB-p65 pathway in trans-AUCB-induced glioma growth inhibition.

Experimental Protocols
The following sections provide an overview of key experimental protocols that have been used

to characterize the activity of trans-AUCB.

Trans-well Migration Assay
This assay is used to assess the effect of trans-AUCB on cell migration, particularly for

endothelial progenitor cells.

Protocol Overview:
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Cell Preparation: Culture cells to 70-90% confluency. Prior to the assay, starve the cells in a

serum-free medium for several hours.[10]

Trans-well Setup: Use trans-well inserts with an appropriate pore size (e.g., 8 µm). The lower

chamber is filled with a medium containing a chemoattractant.

Cell Seeding: Resuspend the prepared cells in a serum-free medium, with or without various

concentrations of trans-AUCB, and seed them into the upper chamber of the trans-well

insert.[11]

Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours)

at 37°C in a 5% CO₂ atmosphere.[10][12]

Analysis: After incubation, remove non-migrated cells from the upper surface of the

membrane. Fix and stain the migrated cells on the lower surface with a dye such as crystal

violet.[13]

Quantification: Count the number of migrated cells in several microscopic fields to determine

the extent of migration.[10]
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Workflow for a typical trans-well migration assay.

Matrigel Angiogenesis Assay (Tube Formation Assay)
This in vitro assay is used to evaluate the effect of trans-AUCB on the formation of capillary-

like structures by endothelial cells.
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Protocol Overview:

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of

the gel. Allow it to solidify at 37°C.[14][15]

Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells and

resuspend them in a basal medium.[14]

Cell Seeding: Add the cell suspension, containing different concentrations of trans-AUCB or

controls, to the Matrigel-coated wells.[1]

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ atmosphere to allow for

the formation of tube-like structures.[14]

Visualization and Quantification: Visualize the tube formation using an inverted microscope.

Quantify the extent of angiogenesis by measuring parameters such as total tube length,

number of junctions, and number of branches using imaging software.[16][17]
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Workflow for the Matrigel angiogenesis assay.

Western Blotting for Protein Expression
Western blotting is employed to measure the changes in the expression levels of specific

proteins, such as VEGF and HIF-1α, in response to treatment with trans-AUCB.

Protocol Overview:

Cell Treatment and Lysis: Treat cells with the desired concentrations of trans-AUCB for a

specified duration. Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane

(e.g., PVDF or nitrocellulose).

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody

binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g.,

anti-VEGF, anti-HIF-1α) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish

peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an

enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin

or GAPDH) to determine the relative protein expression levels.

Conclusion
trans-AUCB is a well-characterized and potent inhibitor of soluble epoxide hydrolase with

significant therapeutic potential. Its favorable pharmacological properties and demonstrated

efficacy in various preclinical models make it an important tool for research in cardiovascular

disease, inflammation, and oncology. This guide provides a foundational understanding of its

properties, mechanisms of action, and the experimental methodologies used for its evaluation,

serving as a valuable resource for scientists and researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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